molecular formula C6H11B B1267308 2-Bromo-3,3-dimethylbut-1-ene CAS No. 33693-77-5

2-Bromo-3,3-dimethylbut-1-ene

Cat. No.: B1267308
CAS No.: 33693-77-5
M. Wt: 163.06 g/mol
InChI Key: XGMLKGHOPUBSND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
2-Bromo-3,3-dimethylbut-1-ene (CAS: 33693-77-5) is an aliphatic bromoalkene with the molecular formula C₆H₁₁Br. Its structure features a bromine atom at the second carbon and two methyl groups on the third carbon, creating significant steric hindrance . The compound is polar due to the electronegative bromine atom and exhibits high reactivity in nucleophilic substitution and elimination reactions, particularly with water, alcohols, and acetals . The steric bulk from the methyl groups stabilizes the molecule against certain degradation pathways, though it also limits accessibility to the reactive β-hydrogens .

Applications This compound is primarily used as an intermediate in organic synthesis, including the preparation of substituted derivatives such as acetals and methoxy-functionalized products . However, commercial availability has been discontinued in recent years, as noted in product listings .

Properties

IUPAC Name

2-bromo-3,3-dimethylbut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Br/c1-5(7)6(2,3)4/h1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMLKGHOPUBSND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30311893
Record name 2-Bromo-3,3-dimethylbut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30311893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33693-77-5
Record name NSC246203
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246203
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-3,3-dimethylbut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30311893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-3,3-dimethylbut-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-3,3-dimethylbut-1-ene can be synthesized through the addition of hydrogen bromide (HBr) to 3,3-dimethylbut-1-ene. This reaction can proceed via two different mechanisms depending on the presence of peroxides:

Industrial Production Methods: Industrial production of this compound typically involves the controlled addition of hydrogen bromide to 3,3-dimethylbut-1-ene in the presence of a radical initiator to ensure the anti-Markovnikov addition. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3,3-dimethylbut-1-ene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

    Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in the presence of a strong base such as sodium hydroxide.

    Elimination Reactions: Conducted under basic conditions with reagents like potassium tert-butoxide.

    Addition Reactions: Performed with halogens (e.g., bromine) or hydrogen halides (e.g., HBr) under controlled conditions.

Major Products:

Scientific Research Applications

2-Bromo-3,3-dimethylbut-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3,3-dimethylbut-1-ene primarily involves its reactivity as an alkene and a brominated compound. The double bond in the molecule allows it to participate in addition reactions, while the bromine atom can undergo substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and conditions employed .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Isomers

(a) 3-Bromo-1,2-dimethylbut-1-ene
  • Structure : Bromine at C3 instead of C2, with methyl groups at C1 and C2.
  • Reactivity : Reduced steric hindrance compared to 2-bromo-3,3-dimethylbut-1-ene, leading to faster SN2 reactions. However, the absence of geminal methyl groups reduces stability during elimination .
  • Applications : Less commonly reported in synthetic pathways due to competing rearrangement pathways .
(b) 4-Bromo-3-methylpent-2-ene
  • Structure : Bromine at C4 and a methyl group at C3.
  • Reactivity : The bromine’s position on a terminal carbon (C4) enhances its susceptibility to nucleophilic attack, contrasting with the internal bromine in this compound. This compound is more prone to allylic halogen reactions .

Table 1: Comparison of Structural Isomers

Compound Molecular Formula Bromine Position Key Reactivity Features Stability Considerations
This compound C₆H₁₁Br C2 High steric hindrance, polar interactions Stabilized by geminal methyl groups
3-Bromo-1,2-dimethylbut-1-ene C₆H₁₁Br C3 Faster SN2, less steric bulk Prone to β-hydride elimination
4-Bromo-3-methylpent-2-ene C₆H₁₁Br C4 Allylic halogen reactivity Lower thermal stability

Stereoisomers

(Z)- and (E)-1,4-bis(4-methoxyphenyl)-2,3-dimethylbut-1-ene
  • Structure : Substituted with methoxyphenyl groups at C1 and C4, with stereochemistry at the double bond.
  • Reactivity : The (E)-isomer exhibits lower energy barriers for rotation, whereas the (Z)-isomer’s bulky groups lead to restricted rotation and distinct fragmentation patterns in mass spectrometry .
  • Mass Spectrometry : Both isomers show a base peak at m/z 121 ([M-C₁₂H₁₅O]⁺), but differ in intermediate fragments (e.g., m/z 159 for (Z) vs. m/z 148 for (E)) .

Table 2: Stereochemical and Analytical Comparison

Isomer Molecular Weight Key MS Fragments (m/z) Stability
(Z) 296 159, 121 Higher steric strain
(E) 296 148, 121 Lower steric strain

Brominated Aromatic Compounds

(a) 2-Bromo-3,4-dimethoxybenzaldehyde
  • Structure : Aromatic bromo compound with methoxy and aldehyde groups.
  • Reactivity : Undergoes methylation to form 2-bromo-3,4-dimethoxybenzyl alcohol (m.p. 82–85°C), contrasting with the aliphatic reactivity of this compound .
  • Physical Properties : Higher melting point (203–204°C for the benzoic acid derivative) compared to aliphatic bromoalkenes .
(b) 2-Bromo-3,5-dinitrobenzamide
  • Structure : Nitro and amide groups enhance electrophilicity.
  • Reactivity : Forms carbamates and acetates (e.g., methyl ester m.p. 123°C), demonstrating reactivity distinct from aliphatic bromo compounds .

Table 3: Aromatic vs. Aliphatic Bromo Compounds

Compound Type Functional Groups Melting Point Range (°C) Key Reactions
This compound Aliphatic Bromoalkene Not reported Nucleophilic substitution
2-Bromo-3,4-dimethoxybenzoic acid Aromatic Bromo, methoxy 203–204 Methylation, oxidation
2-Bromo-3,5-dinitroacetanilide Aromatic Bromo, nitro 142–143 (remelt 181) Carbamate formation

Halogen-Substituted Alkenes with Mixed Substituents

1-Chloro-1-(4-iodophenyl)-3,3-dimethylbut-1-ene
  • Structure : Contains chlorine, iodophenyl, and methyl groups.
  • Reactivity : The iodine atom’s larger size and lower electronegativity compared to bromine reduce polar interactions but enhance susceptibility to radical reactions .

Biological Activity

2-Bromo-3,3-dimethylbut-1-ene is an organic compound with the molecular formula C₆H₁₁Br. This compound is significant in both synthetic organic chemistry and biological systems due to its unique reactivity and potential interactions with biological molecules. The presence of a bromine atom enhances its electrophilic character, making it a valuable intermediate in various biochemical reactions.

This compound exhibits notable biochemical properties, particularly in its role as a reactive electrophile. It participates in halogenation processes and interacts with key enzymes such as cytochrome P450, which are crucial for the metabolism of xenobiotics. The bromine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modifying their activity and function.

Table 1: Key Biochemical Interactions

Interaction TypeDescription
Enzyme Interaction Modifies activity of cytochrome P450 enzymes involved in xenobiotic metabolism
Protein Modification Forms covalent bonds with nucleophilic sites on proteins, affecting their function
Cellular Detoxification Interacts with glutathione to form conjugates that enhance excretion

Cellular Effects

The compound influences various cellular processes by modifying the activity of critical signaling proteins. For instance, it may inhibit kinase activities that are involved in phosphorylation pathways, thereby altering downstream signaling events. Additionally, this compound can impact gene expression by interacting with transcription factors or modifying histones, leading to changes in chromatin structure and gene accessibility.

The molecular mechanism of action primarily involves the compound's ability to form covalent bonds with biomolecules. The bromine atom acts as an electrophile, reacting with nucleophilic sites on proteins, enzymes, and DNA. This reactivity can lead to either enzyme inhibition or activation depending on the specific site of interaction. For example, it may inhibit cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of other substrates.

Temporal Effects in Laboratory Settings

In laboratory environments, the effects of this compound can vary over time due to its stability and degradation characteristics. Long-term exposure studies have shown that this compound can induce persistent changes in cellular functions such as alterations in gene expression and metabolic activity. These temporal effects underscore the importance of considering exposure duration when evaluating the biological activity of this compound.

Comparison with Similar Compounds

The biological activity of this compound can be compared to other brominated compounds:

Compound NameStructural DifferencesBiological Activity
1-Bromo-3,3-dimethylbutane Bromine on different carbonSimilar electrophilic reactivity
2-Bromo-2,3-dimethylbutane Different isomeric structureVaries in enzyme interaction profiles
3,3-Dimethylbut-1-ene Parent alkene without bromineLacks halogen reactivity

Case Studies and Research Findings

Research has highlighted the potential implications of this compound in drug design and therapeutic applications due to its ability to modify protein functions through covalent bonding. Studies indicate that this compound may influence metabolic pathways and cellular responses to xenobiotic exposure.

Case Study Example:
A study examining the interaction of this compound with cytochrome P450 revealed that prolonged exposure resulted in significant inhibition of enzyme activity. This inhibition was linked to alterations in metabolic processing of other substrates, suggesting potential applications in understanding drug interactions and toxicity mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-3,3-dimethylbut-1-ene
Reactant of Route 2
2-Bromo-3,3-dimethylbut-1-ene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.